Comparative Lipophilicity: 5-(2-Methoxyphenyl) vs. 5-(4-Methoxyphenyl) and Unsubstituted Phenyl Analogs
The ortho-methoxy substitution in 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde reduces lipophilicity compared to the para-methoxy analog and the non-methoxy phenyl derivative. The target compound exhibits a calculated LogP of 3.08 , which is 0.16 units lower than the LogP of 5-(4-methoxyphenyl)thiophene-2-carbaldehyde (LogP = 3.24) and 0.14 units lower than the LogP of 5-phenylthiophene-2-carbaldehyde (LogP = 3.24) . This modest reduction in lipophilicity may influence membrane permeability and solubility profiles in biological assays, representing a quantifiable physicochemical differentiator.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.08 |
| Comparator Or Baseline | 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde: LogP = 3.24; 5-Phenylthiophene-2-carbaldehyde: LogP = 3.24 |
| Quantified Difference | ΔLogP = -0.16 (vs. para-methoxy); ΔLogP = -0.14 (vs. phenyl) |
| Conditions | In silico calculated values from vendor technical datasheets and chemical databases |
Why This Matters
Lipophilicity differences on the order of 0.1–0.2 LogP units can be significant in medicinal chemistry for tuning drug-like properties and avoiding undesirable pharmacokinetic behavior.
